molecular formula C9H8Cl2F2N2 B13734756 3-Amino-5,8-difluoroquinoline dihydrochloride

3-Amino-5,8-difluoroquinoline dihydrochloride

Cat. No.: B13734756
M. Wt: 253.07 g/mol
InChI Key: JBLMZPMLBAPGRK-UHFFFAOYSA-N
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Description

3-Amino-5,8-difluoroquinoline dihydrochloride is a chemical compound offered as a high-purity research reagent. This dihydrochloride salt form of a difluorinated and aminated quinoline core is designed for use in scientific research and development, particularly in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . The specific substitutions on this core—amino and fluoro groups at strategic positions—are common features in active pharmaceutical ingredients, especially within the well-known class of antibacterial agents called fluoroquinolones . These agents typically exert their effect by inhibiting two essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and causing cell death . While the primary application of fluoroquinolones has been as broad-spectrum antibacterial agents , recent research explores the quinoline scaffold for hybrid molecules with potential activity against resistant bacteria , as well as for other therapeutic areas. Therefore, this compound serves as a versatile synthetic intermediate or building block for researchers developing new chemical entities. Its structure provides a platform for further chemical modification in the search for novel bioactive compounds. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and consult the safety data sheet prior to use.

Properties

Molecular Formula

C9H8Cl2F2N2

Molecular Weight

253.07 g/mol

IUPAC Name

5,8-difluoroquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H6F2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H

InChI Key

JBLMZPMLBAPGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)N)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Fluorinated Aniline Precursors and Cyclization

A prominent synthetic route involves starting from 2,3-difluoroaniline, which undergoes condensation with ethoxy methylene diethyl malonate derivatives, followed by high-temperature cyclization in phenyl ether to form fluorinated quinoline intermediates. The sequence is as follows:

  • Step 1: Condensation and Cyclization
    2,3-Difluoroaniline condenses with ethoxy methylene diethyl malonate under heat, followed by cyclization at temperatures above 250°C in phenyl ether to yield 4-oxo-7,8-bis-fluoro-isoquinoline derivatives.

  • Step 2: Phosphorus Oxychloride Reaction
    The cyclized intermediate reacts with phosphorus oxychloride to form 2,3-difluoroquinoline-3-ethyl formate.

  • Step 3: Hydrolysis and Ammonia Reaction
    Hydrolysis of the ethyl formate yields 2,3-difluoroquinoline-3-formic acid, which upon reaction with ammonia and sulfur oxychloride forms 3-difluoroquinoline-3-methanamide.

  • Step 4: Hofmann Rearrangement
    Under strongly alkaline conditions with sodium hypobromite, the methanamide undergoes Hofmann rearrangement to yield 3-amino-7,8-difluoroquinoline.

  • Step 5: Amino Deprotection
    The amino group is deprotected in a methanol and hydrochloric acid mixture to obtain the final 3-amino-5,8-difluoroquinoline dihydrochloride.

Limitations of this method include the long synthetic route, hazardous high-temperature steps, use of toxic reagents like phosphorus oxychloride, environmental concerns over bromine use in Hofmann rearrangement, and complicated purification due to over-reduced byproducts.

Palladium-Catalyzed Amination of Halogenated Fluoroquinolines

A more modern and efficient approach involves palladium-catalyzed amination reactions of halogenated fluoroquinoline intermediates:

  • Step 1: Halogenation
    3-Bromo-5,8-difluoroquinoline is synthesized as a key intermediate.

  • Step 2: Palladium-Catalyzed Coupling
    The bromo-fluoroquinoline reacts with t-butyl carbamate in the presence of palladium catalyst (Pd), cesium carbonate as base, and 1,4-dioxane as solvent at 90°C for 4 hours. This forms a protected amino quinoline derivative (tert-butoxycarbonyl (Boc)-protected amino group).

  • Step 3: Boc Deprotection
    The Boc-protected intermediate is treated at room temperature with a mixture of methanol and concentrated hydrochloric acid (1:1 volume ratio) for 14 hours, yielding this compound.

This method offers advantages such as milder reaction conditions, higher selectivity, and easier purification steps. The molar ratios typically used are: bromo-5,8-difluoroquinoline : t-butyl carbamate : cesium carbonate : palladium = 1 : 1.1 : 2 : 0.055.

Alternative Routes Involving Fluorinated Quinoline Carboxylic Acids

Some literature describes synthesis starting from fluorinated quinoline carboxylic acids:

  • Bromination of trifluoromethyl quinoline carboxylic acid derivatives using N-bromosuccinimide in acetic acid.

  • Palladium-catalyzed amination with t-butyl carbamate and diphenylphosphine ligands in the presence of cesium carbonate.

  • Final deprotection of the Boc group under acidic conditions to yield the amino-fluoroquinoline compound.

Though this method is described for 3-amino-8-trifluoromethylquinoline, it shares mechanistic similarities and reagents with the 3-amino-5,8-difluoroquinoline synthesis, indicating potential applicability.

Comparative Data Table of Preparation Methods

Step/Method Multi-step Cyclization Route Palladium-Catalyzed Amination Route Carboxylic Acid Bromination Route
Starting Material 2,3-Difluoroaniline 3-Bromo-5,8-difluoroquinoline 8-Trifluoromethylquinoline carboxylic acid
Key Reagents Ethoxy methylene diethyl malonate, POCl3, NH3, NaOBr t-Butyl carbamate, Pd catalyst, Cs2CO3, MeOH/HCl N-Bromosuccinimide, t-Butyl carbamate, Pd catalyst
Reaction Conditions High temp cyclization >250°C, strong base, bromine 90°C, 4h coupling; RT, 14h deprotection Reflux in acetic acid, Pd catalysis, acidic deprotection
Advantages Established route, accessible starting materials Milder conditions, higher selectivity, scalable High recovery, environmentally friendlier reagents
Disadvantages Toxic reagents, long route, environmental concerns Requires Pd catalyst, cost of ligands Limited data on scale-up for difluoro derivatives
Yield (Amination step) Moderate, affected by over-reduction Up to 76% isolated yield Not specified

Research Findings and Analytical Data

  • NMR and MS Characterization : The amino-fluoroquinoline compounds show characteristic proton NMR signals for aromatic protons and amino groups. Mass spectrometry confirms molecular ion peaks consistent with the difluoroquinoline structure.

  • Environmental and Safety Notes : The palladium-catalyzed amination route reduces the use of hazardous reagents such as phosphorus oxychloride and bromine, thus lowering environmental impact and simplifying waste treatment.

  • Scalability : The palladium-catalyzed method is more amenable to scale-up due to milder conditions and fewer purification challenges, making it preferable for industrial synthesis.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 and fluorine atoms at positions 5 and 8 enable diverse reactivity:

Nucleophilic Substitution

The primary amine group can undergo reactions such as:

  • Acetylation : Formation of amides using acetylating agents (e.g., acetic anhydride) .

  • Sulfonation : Reaction with phenylsulfonyl chloride to introduce sulfonyl groups, often used in intermediate steps for further functionalization .

Electrophilic Aromatic Substitution

Fluorine atoms direct electrophilic substitution to specific positions. For example:

  • Chelation : Fluoroquinolones form metal complexes (e.g., Mg²⁺), influencing their pharmacokinetics and toxicity .

  • Efflux Pump Susceptibility : Modifications at the N1 position (e.g., benzofusion) reduce activity against efflux-pump-overexpressing pathogens .

Purification and Salt Formation

The dihydrochloride salt is typically formed by protonating the amino group with HCl in ethanol or isopropanol . Purification involves:

  • Crystallization : Recrystallization from ethanol or isopropanol to isolate the hydrochloride salt .

  • Column Chromatography : Silica gel chromatography with solvent gradients (e.g., hexane–ethyl acetate) .

Spectroscopic Analysis

Key identifiers include:

Technique Observations
¹H NMR Peaks for aromatic protons (e.g., δ 7.94–7.87 for fluorinated quinoline rings) .
¹³C NMR Shifts for carbonyl groups (e.g., δ ~170 ppm for carboxylic acids) .
Mass Spectrometry Molecular weight of ~235 g/mol for dihydrochloride salts.

Biological and Chemical Stability

  • Oxidative Stress : Fluoroquinolones chelate Fe²⁺/³⁺, reducing enzyme activity (e.g., collagen prolyl hydroxylase) and increasing ROS generation .

  • Phototoxicity : Fluorine substitutions influence photodegradation pathways, including singlet oxygen formation .

Reactivity Trends

From analogous compounds:

  • Hydrophobicity : Substituents at the N1 position (e.g., benzofused groups) reduce aqueous solubility and activity .

  • Efflux Pump Susceptibility : Compounds with bulky groups show higher susceptibility to RND-family efflux pumps .

Key Data from Related Compounds

Compound MIC (μg/mL) PMBN Potentiation Enzyme IC₅₀ (μg/mL)
Ciprofloxacin (6a)0.125–321–4×0.069–0.11
Benzofused Analog (6e)8–>1282–4×2.70–6.68

Data adapted from fluoroquinolone hybrid studies .

Mechanistic Insights

Fluoroquinolones inhibit DNA gyrase/topoisomerase IV by stabilizing enzyme-DNA complexes. Substitutions at positions 5 and 8 modulate these interactions, with fluorine enhancing DNA binding affinity .

Scientific Research Applications

It appears that "3-Amino-5,8-difluoroquinoline dihydrochloride" is a specific chemical compound, and while the provided search results don't directly focus on the applications of this exact compound, they do offer some related information regarding quinolines, arsenic toxicity, and other chemical compounds that can be synthesized using related processes.

Here's a summary of potentially relevant information from the search results:

1. Quinoline Derivatives: Synthesis and Properties

  • The synthesis of 2-methyl-5,6-difluoro-8-hydroxyquinoline is described, involving multiple steps of chemical reactions, including treatment with hydrochloric acid, crotonic aldehyde, and recrystallization .
  • A method for synthesizing (E)-2-[2-(4-methoxyphenyl)vinyl]-6,7-difluoro-8-hydroxyquinoline is also detailed, starting from a quinoline derivative and involving reactions with acetic anhydride and hydrochloric acid .

2. Quinoline-3-carboxamides as H-PGDS Inhibitors

  • Patent 3008358 describes quinoline-3-carboxamides that act as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors .
  • These compounds are potentially useful in treating Duchenne Muscular Dystrophy and other disorders associated with H-PGDS activity .
  • The patent covers compounds of Formula (XI), their pharmaceutically acceptable salts, pharmaceutical compositions containing them, and methods for inhibiting H-PGDS activity .

3. Arsenic Exposure and Health Effects

  • Arsenic exposure through contaminated sources can lead to various health effects, including multi-organ cancer .
  • The biological effects of arsenic include the generation of reactive oxygen species (ROS), DNA damage, epigenetic modifications, genomic instability, and inflammation .
  • Arsenic exposure has been linked to skin, lung, bladder, liver, kidney, and pancreatic cancer, as well as cardiovascular and neuronal diseases .

4. Olanzapine Intermediate Synthesis

  • A method for preparing an intermediate of olanzapine involves the nucleophilic substitution reaction of 2-Amino 3 cyano-5-thiotolene with o-bromonitrobenzene .
  • The process includes reacting 2-Amino 3 cyano-5-thiotolene with o-bromonitrobenzene under alkaline conditions to generate 2-(ortho-nitrophenyl amino)-3-cyano group-5-thiotolene, followed by Fe catalytic hydrolysis and cyclization .

5. 5-Lipoxygenase Activating Protein (FLAP) Inhibitors

  • Diphenyl substituted cycloalkanes are identified as compounds that inhibit 5-lipoxygenase activating protein (FLAP) .
  • These compounds can be used to treat or prevent conditions such as asthma, chronic bronchitis, allergies, inflammation, pain, skin disorders, and cardiovascular disorders .
  • They may also be useful in treating erosive gastritis, esophagitis, diarrhea, cerebral spasm, premature labor, ischemia, and damage to various tissues .

6. Modifications of Quinolones and Their Effects

  • Modifying the C-3 carboxylic acid group of quinolones can induce apoptosis in cancerous estrogen-negative cells .
  • Introducing an ester group in place of the carboxyl group of ciprofloxacin may enhance its penetration and efficacy in treating bacterial infections of the skin and soft tissues .

Mechanism of Action

The mechanism of action of 3-Amino-5,8-difluoroquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Fluorine vs. Chlorine, being larger and less electronegative, increases lipophilicity, which may enhance membrane permeability but reduce solubility . Amino Group Position: The 3-amino derivative (as in the target compound) may exhibit different hydrogen-bonding interactions compared to 4-amino analogs (e.g., QI-2867), influencing receptor binding or catalytic activity .
  • Salt Form: Dihydrochloride salts (e.g., QI-2553, target compound) generally exhibit superior aqueous solubility and thermal stability compared to free bases or monohydrochloride forms, making them preferable for drug formulation .

Biological Activity

3-Amino-5,8-difluoroquinoline dihydrochloride is a compound belonging to the fluoroquinolone class of antibiotics, known for their broad-spectrum antibacterial activity. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair. The inhibition leads to the formation of protein–DNA complexes that ultimately disrupt DNA synthesis and promote bacterial cell death .

Antibacterial Activity

The compound demonstrates potent in vitro activity against a variety of gram-negative and some gram-positive bacteria. Its effectiveness is characterized by:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating strong antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Bactericidal Properties : The compound typically exhibits bactericidal rather than merely bacteriostatic properties, meaning it kills bacteria rather than just inhibiting their growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

Modification Outcome
Substitution at C-3Induces apoptosis in cancerous cells (e.g., MDA-MB-231)
Ester group introductionEnhances penetration and efficacy against skin infections
Replacement of carboxylic groupDoes not significantly alter antibacterial activity

These modifications can lead to improved efficacy against resistant bacterial strains and enhanced pharmacokinetic properties .

Case Studies

Several studies have documented the biological activity and clinical implications of this compound:

  • In Vitro Efficacy : A study demonstrated that the compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, highlighting its potential in treating resistant infections .
  • Pharmacokinetics : Research indicates favorable pharmacokinetic profiles for fluoroquinolones, with good oral bioavailability and tissue penetration, which are critical for treating systemic infections .
  • Safety Profile : Clinical evaluations suggest a strong safety profile with manageable side effects compared to older antibiotics, making it a suitable candidate for further development .

Q & A

Q. Table 1: Accelerated Stability Study Design for Dihydrochloride Salts

ConditionParameters MonitoredAnalytical Method
40°C/75% RH, 6 monthsDegradation products, crystallinityHPLC, PXRD
Light exposure (ICH Q1B)Color change, impurity formationUV-Vis, LC-MS

Q. Table 2: Key NMR Assignments for Structural Confirmation

Proton Positionδ (ppm) RangeMultiplicityCorrelation (COSY)
NH₂ (C3)6.8–7.2Singlet-
F (C5/C8)--¹⁹F-¹H coupling

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